molecular formula C7H15NO2 B2481135 3-methoxy-N-propan-2-ylpropanamide CAS No. 128535-74-0

3-methoxy-N-propan-2-ylpropanamide

Cat. No. B2481135
CAS RN: 128535-74-0
M. Wt: 145.202
InChI Key: OJARLMYTWUZIRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-N-propan-2-ylpropanamide often involves the reaction between specific amines and carboxylic acids or their derivatives. For example, a related synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen, resulting in a bio-functional hybrid molecule, characterized via NMR, UV, IR, and mass spectral data (Manolov et al., 2023). Another approach involves halogenated hydrocarbon amination to produce target molecules, confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's potential interactions and stability. For instance, X-ray diffraction analysis is employed to confirm the structure of synthesized molecules, providing insight into their crystal system, molecular geometry, and potential intermolecular interactions (Hirano et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to various products depending on the reactants and conditions. For example, the reaction of bis(methoxy-NNO-azoxy)methane with formaldehyde in ethanol yields 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol, with its structure confirmed by X-ray diffraction analysis (Zyuzin et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • A study by González-Trujano et al. (2018) focused on synthesizing bioisosteres and hybrids of non-steroidal anti-inflammatory drugs (NSAIDs), revealing compounds with significant antinociceptive and anti-inflammatory activities. These compounds, including 3-methoxy derivatives, improved the effects of traditional NSAIDs like paracetamol, naproxen, and ibuprofen, showcasing potential in pain and inflammation management (González-Trujano et al., 2018).

Chemical Constituents and Bioactivity

  • Research by Lotti et al. (2010) isolated new compounds, including 3-methoxy derivatives, from red Mexican propolis. These compounds, including 1,3-diarylpropane and 1,3-diarylpropene carbon skeletons, showed potential in relation to the genus Dalbergia and indicated novel chemical constituents in Mexican propolis (Lotti et al., 2010).

Chemical Modifications for Safety

  • A study by Palmer et al. (2012) discussed modifying 3-methoxy-2-aminopyridine compounds to reduce their mutagenic potential and drug-drug interaction risks. This research highlights the importance of structural modifications in enhancing the safety profile of such compounds (Palmer et al., 2012).

Analytical and Synthetic Techniques

  • Andreev et al. (2011) developed a procedure for the desilylation of 3-trimethylsilylprop-2-ynamides, yielding high-quality 3-methoxy derivatives. This technique demonstrates the versatility of 3-methoxy compounds in synthetic chemistry (Andreev et al., 2011).

Sensor Technology

  • Ghaedi et al. (2015) utilized 3-methoxy derivatives in creating carbon nanotubes for an iodide selective electrode, showcasing the application of such compounds in sensor technology. This innovation offers new avenues for monitoring specific ions efficiently (Ghaedi et al., 2015).

Immunomodulatory Potential

  • Research by Carbonnelle et al. (2007) synthesized N-pyridinyl(methyl)-indol-3-ylpropanamides, revealing their immunosuppressive potential. This study highlights the therapeutic possibilities of 3-methoxy derivatives in immune-related conditions (Carbonnelle et al., 2007).

Vibrational Spectroscopic Studies

  • Anuradha et al. (2020) conducted spectroscopic characterization of 2-acetamido-N-benzyl-3-methoxy propanamide, exploring its potential as an antineuropathic pain drug. The study provides insights into the molecular properties and pharmacological potential of such compounds (Anuradha et al., 2020).

Safety and Hazards

The safety information available indicates that 3-methoxy-N-propan-2-ylpropanamide has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-methoxy-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARLMYTWUZIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128535-74-0
Record name 3-methoxy-N-(propan-2-yl)propanamide
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